![molecular formula C19H21N5O5S B2536047 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1040646-46-5](/img/structure/B2536047.png)
2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a tetrahydrothiophene ring, a pyrazolopyrimidine ring, and an acetamide group attached to an ethoxyphenyl group. These structural features suggest that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex, with multiple rings and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxido group and the heterocyclic rings might increase its polarity and potentially its solubility in water. The acetamide group might contribute to its stability and could influence its melting point and boiling point .Scientific Research Applications
Anticancer Applications
Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their anticancer properties. For instance, a study by Al-Sanea et al. (2020) investigated the in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. The study identified compounds with appreciable cancer cell growth inhibition against several cancer cell lines, highlighting the potential of these derivatives in cancer research (Al-Sanea et al., 2020).
Antimicrobial Applications
Research has also shown that pyrazolo[3,4-d]pyrimidine derivatives can possess significant antimicrobial properties. A study by Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety and evaluated their antimicrobial activity. The study demonstrated that certain synthesized compounds exhibited promising antimicrobial effects, suggesting their potential utility in combating microbial infections (Bondock et al., 2008).
Neuroinflammation Imaging
Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their utility in neuroinflammation imaging. A study by Damont et al. (2015) synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. The study highlighted the potential of these derivatives in developing positron emission tomography (PET) radiotracers for in vivo neuroinflammation imaging (Damont et al., 2015).
Future Directions
properties
IUPAC Name |
2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5S/c1-2-29-15-5-3-13(4-6-15)22-17(25)10-23-12-20-18-16(19(23)26)9-21-24(18)14-7-8-30(27,28)11-14/h3-6,9,12,14H,2,7-8,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBWJJZOVSOFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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